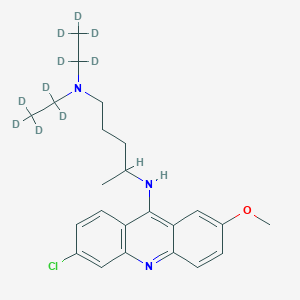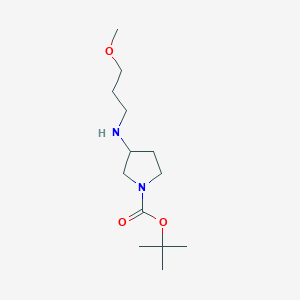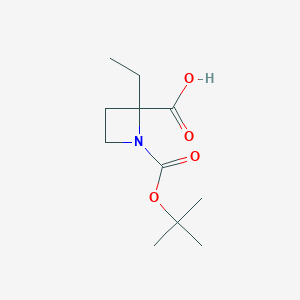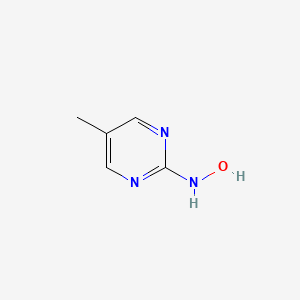![molecular formula C7H6N4 B1500396 Pyrido[3,4-b]pyrazin-7-amine CAS No. 91673-74-4](/img/structure/B1500396.png)
Pyrido[3,4-b]pyrazin-7-amine
Overview
Description
Pyrido[3,4-b]pyrazin-7-amine is a nitrogen-containing heterocyclic compound that features a pyridine ring fused to a pyrazine ring
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common synthetic route involves cyclization reactions where precursors containing pyridine and pyrazine moieties are cyclized under specific conditions.
Ring Annulation: Another method is ring annulation, where smaller rings are formed and subsequently fused to create the pyrido[3,4-b]pyrazine core.
Cycloaddition Reactions: Cycloaddition reactions can also be employed to construct the fused ring system.
Direct C-H Arylation: Direct C-H arylation is a modern synthetic approach that allows for the direct functionalization of the pyridine ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization and annulation reactions under controlled conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution Reactions: Substitution reactions at different positions on the ring system can lead to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Pyridine-N-oxide derivatives.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Substituted pyrido[3,4-b]pyrazine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential use in drug discovery and development, particularly in the treatment of various diseases.
Industry: Its unique structural properties make it useful in the development of organic materials and other industrial applications.
Mechanism of Action
The mechanism by which Pyrido[3,4-b]pyrazin-7-amine exerts its effects depends on its specific application. In biological contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Pyrido[3,4-b]pyrazin-7-amine is structurally similar to other nitrogen-containing heterocycles such as pyrrolopyrazines and quinolines. its unique fused ring system gives it distinct chemical and biological properties. Some similar compounds include:
Pyrrolopyrazines: These compounds also feature fused pyrrole and pyrazine rings but differ in their substitution patterns and biological activities.
Quinolines: These compounds have a similar fused ring system but with different nitrogen positions, leading to different chemical reactivity and biological properties.
Properties
IUPAC Name |
pyrido[3,4-b]pyrazin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c8-7-3-5-6(4-11-7)10-2-1-9-5/h1-4H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYHJKILSRMGPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=NC(=CC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10663625 | |
| Record name | Pyrido[3,4-b]pyrazin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91673-74-4 | |
| Record name | Pyrido[3,4-b]pyrazin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-chloro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B1500339.png)


